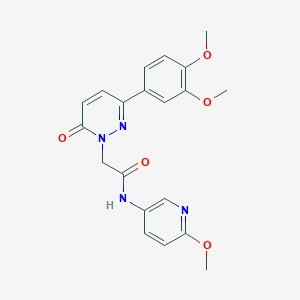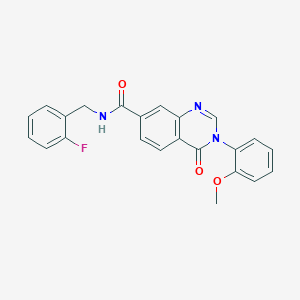![molecular formula C22H31NO4 B10997852 [1-({[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10997852.png)
[1-({[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-({[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound that features a chromenyl group, a cyclohexyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-({[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps. One common approach starts with the preparation of the chromenyl intermediate, which is then reacted with cyclohexylamine and acetic acid derivatives under controlled conditions. The reaction conditions often include the use of solvents like acetone and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[1-({[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetone .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [1-({[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, research has focused on its potential anti-inflammatory and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cells and reduce inflammation in animal models .
Industry
Industrially, the compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for creating materials with specific characteristics, such as enhanced durability or resistance to environmental factors .
Mechanism of Action
The mechanism of action of [1-({[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of specific signaling cascades that are crucial for cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 3-(bromoacetyl)coumarin share structural similarities and have been studied for their biological activities.
Chromenyl Acids: Other chromenyl acids also exhibit similar chemical properties and applications.
Uniqueness
What sets [1-({[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]amino}methyl)cyclohexyl]acetic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C22H31NO4 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[1-[[[2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C22H31NO4/c1-21(2)11-8-17-12-16(6-7-18(17)27-21)13-19(24)23-15-22(14-20(25)26)9-4-3-5-10-22/h6-7,12H,3-5,8-11,13-15H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
VWHKXQWETWSZCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NCC3(CCCCC3)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10997776.png)
![N-(4-bromo-2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B10997783.png)
![5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one](/img/structure/B10997791.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B10997798.png)

![2-methyl-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10997803.png)
![N-[3-(cyclopentylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10997804.png)
![4-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}butanoic acid](/img/structure/B10997810.png)
![(1-methyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10997813.png)
![6-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-3-yl)phenyl]hexanamide](/img/structure/B10997818.png)
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10997826.png)

![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B10997837.png)

